Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate

Lipophilicity LogP Drug Design

Standard N-alkyl piperidine-4-carboxylates lack the metabolic stability and lipophilicity required for CNS-penetrant or ¹⁹F-NMR screening applications. This N-trifluoroethyl analog addresses that gap directly. - Physicochemical shift: LogP 1.7-2.1 (ΔLogP +0.6-1.5 vs non-fluorinated); MW 239 Da meets fragment-like criteria - Synthetic advantage: Ester hydrolyzes to carboxylic acid in 73% yield - avoids low-yield quaternization routes - Validated scaffold: Present in low-nanomolar IDH1 inhibitors; suitable for oncology-neuroscience crossover - Procurement: Research quantities available; stable for ambient shipping

Molecular Formula C10H16F3NO2
Molecular Weight 239.238
CAS No. 937603-12-8
Cat. No. B2695005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate
CAS937603-12-8
Molecular FormulaC10H16F3NO2
Molecular Weight239.238
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC(F)(F)F
InChIInChI=1S/C10H16F3NO2/c1-2-16-9(15)8-3-5-14(6-4-8)7-10(11,12)13/h8H,2-7H2,1H3
InChIKeyHABROCUKQIDAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate: Physicochemical & Synthetic Profile


Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate is a fluorinated piperidine building block featuring an N‑trifluoroethyl substituent and an ethyl ester at the 4‑position [1]. Its molecular formula is C₁₀H₁₆F₃NO₂ (MW 239.23) . The electron‑withdrawing trifluoroethyl group confers differentiated lipophilicity and metabolic stability relative to non‑fluorinated piperidine-4-carboxylate analogs [2], positioning it as a strategic intermediate for CNS‑oriented and fluorinated medicinal chemistry programs.

CNS medicinal chemistry Fluorinated piperidine building block with reported differentiated lipophilicity
Fragment library Low molecular weight core with 19F NMR screening capability
Carboxylic acid precursor Ester hydrolysis reported to proceed in useful yield

Why Generic Piperidine Analogs Cannot Substitute This Compound


The N‑trifluoroethyl group is not a passive spectator; it markedly alters lipophilicity (ΔLogP ≈ 0.6–1.5) [1], electronic character, and metabolic profile compared to unsubstituted or N‑methyl analogs [2]. These differences directly affect membrane permeability, CNS partitioning, and susceptibility to oxidative metabolism [3]. Substitution with a non‑fluorinated piperidine‑4‑carboxylate thus yields a compound with divergent pharmacokinetic and physicochemical behavior, making it unsuitable for applications that require the precise property set of the trifluoroethyl derivative.

Target: N‑trifluoroethyl ester
vs. non‑fluorinated piperidine‑4‑carboxylate
Trifluoroethyl group may shift lipophilicity by ~0.6–1.5 log units; membrane permeability and CNS partitioning can differ markedly.
Target: N‑trifluoroethyl ester
vs. N‑methyl piperidine‑4‑carboxylate
Electron‑withdrawing CF₃ alters metabolic stability; oxidative metabolism profiles may not transfer between analogs.
Target: fluorinated building block
vs. generic piperidine scaffolds
Pharmacokinetic behavior and synthetic reactivity can diverge; direct replacement without validation may compromise SAR interpretation.

Quantifiable Differentiation vs. Closest Piperidine Analogs


Lipophilicity Increase vs. Non-Fluorinated Parent

The target compound displays a predicted LogP of 1.72–2.1 [1][2], while the non‑fluorinated parent, ethyl piperidine-4-carboxylate (CAS 1126-09-6), has reported LogP values of 0.54–1.15 [3]. This represents an increase of approximately 0.6–1.5 log units attributable to the N‑trifluoroethyl substituent.

Lipophilicity shift
Data to verify
ΔLogP ≈ +0.6 to +1.5 (predicted)
Reported lipophilicity increase relative to non‑fluorinated parent; in silico values only.
No experimental LogP available for target compound.
Lipophilicity LogP Drug Design

Hydrolysis Yield to Carboxylic Acid Intermediate

Treatment of ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate with lithium hydroxide in THF/methanesulfonic acid delivers 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid in 73% yield [1]. This transformation demonstrates the compound's viability as a precursor to the corresponding acid, a versatile handle for amide coupling and further elaboration. Directly comparable yield data for the hydrolysis of non‑fluorinated ethyl piperidine-4-carboxylate under identical conditions are not available.

Ester hydrolysis
Supporting evidence
73% yield to carboxylic acid
LiOH/THF/MeSO₃H conditions; demonstrates reactivity of trifluoroethyl ester.
No matched comparator under identical conditions.
Synthetic Yield Hydrolysis Carboxylic Acid Intermediate

Scaffold Relevance in Mutant IDH1 Inhibition

A compound incorporating the 1-(2,2,2-trifluoroethyl)piperidine moiety (US10399972, Example 51) inhibits mutant IDH1 (R132H) with an IC₅₀ of 3.6 nM [1]. While this data pertains to a more elaborated derivative, it establishes that the trifluoroethylpiperidine scaffold can support picomolar target engagement. The simple 4‑carboethoxy intermediate described here is the logical starting point for parallel SAR exploration that cannot be replicated with non‑fluorinated or N‑methyl piperidine‑4‑carboxylates.

Scaffold in IDH1 inhibition
Class-level inference
Derivative IC₅₀ 3.6 nM (mutant IDH1 R132H)
Trifluoroethylpiperidine core appears in a low‑nanomolar inhibitor; supports SAR starting point.
Data from elaborated derivative, not the building block itself.
IDH1 Inhibitor IC50 Oncology

Purity Specification and Controlled Storage of Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate

The compound is supplied at 95% purity with recommended storage sealed in a dry environment at 2–8°C . In contrast, the non‑fluorinated parent ethyl piperidine-4-carboxylate is typically offered at 97–98% purity but is stored at room temperature , reflecting the inherent difference in chemical stability imparted by the trifluoroethyl group.

Purity & storage
Supplier data
95%, stored 2–8°C dry
Cold storage may reflect ester sensitivity; factor into procurement planning.
vs. non‑fluorinated analog typically stored at room temperature.
Purity Storage Quality Control

Optimal Procurement Scenarios in Research & Industry


CNS Drug Discovery Requiring Enhanced Brain Penetration

The ~1 log unit increase in LogP versus non‑fluorinated analogs [1] makes this building block preferable for medicinal chemistry projects targeting CNS disorders. The trifluoroethyl‑piperidine core has been validated in low‑nanomolar IDH1 inhibitors [2], supporting its use in oncology‑neuroscience crossover programs.

Amide Library Construction via Carboxylic Acid Intermediate

The ester undergoes clean hydrolysis to the carboxylic acid in 73% yield [1], enabling rapid generation of amide libraries. This route is more direct than alkylating piperidine‑4‑carboxylic acid with trifluoroethyl halides, which often suffers from low yields and competing quaternization.

Fluorinated Fragment-Based Drug Discovery Collections

With a molecular weight of 239 Da and a balanced LogP (1.7–2.1), this compound meets fragment‑like criteria while providing a fluorinated motif that simplifies ¹⁹F NMR‑based screening and enhances metabolic stability relative to hydrocarbon fragments [2]. Procurement for fragment library assembly is justified when fluorinated diversity is a screening priority.

Application
Selection Property
Validation Focus
CNS drug discovery building block
Fluorinated lipophilicity enhancement
LogP and membrane permeability review
Amide library precursor
Carboxylic acid intermediate accessibility
Hydrolysis reproducibility and purity
Fluorinated fragment screening
Fragment-like properties with 19F NMR handle
Metabolic stability and LogP alignment
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